![molecular formula C11H9N5O B3156475 5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one CAS No. 830338-71-1](/img/structure/B3156475.png)
5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one
Overview
Description
“5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one” is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is an important heterocyclic scaffold known to have a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves various methods, classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyrimidine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines has been studied extensively. For instance, X-ray crystallography has shown that the triazolo N1 atom coordinates in a monodentate interaction with the active site Fe 2+ ion .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For example, the oxidative cyclization of N-(2-pyridyl)amidines is a common approach to constructing the [1,2,4]triazolo[1,5-a]pyrimidine skeleton .Mechanism of Action
Pharmacokinetics
A related compound, ew-7197, showed an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml in rats . These properties could potentially be similar for 5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research involving 5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one. One direction is to further study its anti-inflammatory and anti-cancer properties and optimize its use in medical research. Another direction is to study its potential applications in treating viral infections. Further research is also needed to fully understand its mechanism of action and optimize its use in lab experiments.
Scientific Research Applications
5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one has shown potential applications in medical research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antiviral activity against the Zika virus.
properties
IUPAC Name |
5-methyl-2-pyridin-3-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-7-5-9(17)16-11(13-7)14-10(15-16)8-3-2-4-12-6-8/h2-6H,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZCHXFOGPIDEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350078 | |
Record name | STK588873 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
830338-71-1 | |
Record name | STK588873 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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